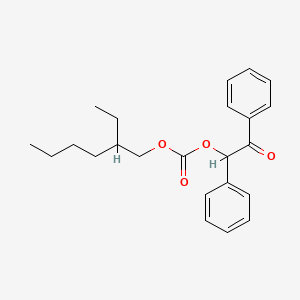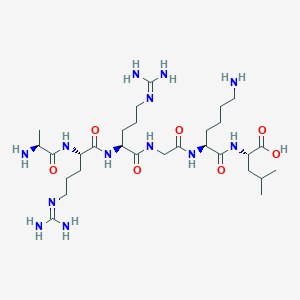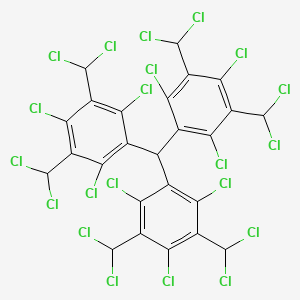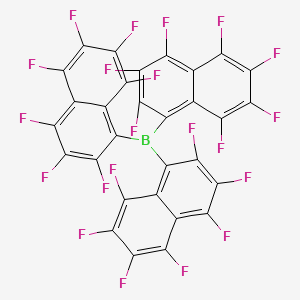![molecular formula C11H24O2Si B12578274 3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)- CAS No. 187590-50-7](/img/structure/B12578274.png)
3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)- is a chemical compound with a complex structure that includes a pentanone backbone and a silyl ether group. This compound is often used in organic synthesis and has applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)- typically involves the protection of a hydroxyl group using a silylating agent such as tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base like imidazole or pyridine to facilitate the formation of the silyl ether. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl ether group, using reagents like halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halides like sodium iodide in acetone or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted silyl ethers.
Applications De Recherche Scientifique
3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)- is used in various scientific research applications:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Utilized in the synthesis of biologically active molecules.
Medicine: Employed in the development of pharmaceuticals and drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves the protection of hydroxyl groups through the formation of a silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions at other functional groups. The silyl ether can be removed under acidic or basic conditions, regenerating the free hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl ethers: Similar protecting groups but with different steric and electronic properties.
Triisopropylsilyl ethers: Offer greater steric hindrance and stability compared to tert-butyldimethylsilyl ethers.
Methoxymethyl ethers: Used as protecting groups but are less stable under acidic conditions.
Uniqueness
3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)- is unique due to its balance of stability and ease of removal, making it a versatile protecting group in organic synthesis. Its steric bulk provides protection against nucleophilic attack, while its electronic properties allow for selective deprotection.
Propriétés
Numéro CAS |
187590-50-7 |
|---|---|
Formule moléculaire |
C11H24O2Si |
Poids moléculaire |
216.39 g/mol |
Nom IUPAC |
(2S)-2-[tert-butyl(dimethyl)silyl]oxypentan-3-one |
InChI |
InChI=1S/C11H24O2Si/c1-8-10(12)9(2)13-14(6,7)11(3,4)5/h9H,8H2,1-7H3/t9-/m0/s1 |
Clé InChI |
HEVXJGZUJJYJPH-VIFPVBQESA-N |
SMILES isomérique |
CCC(=O)[C@H](C)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCC(=O)C(C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)


![3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B12578203.png)

![3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester](/img/structure/B12578217.png)

![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)




![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12578279.png)
